Bergenin
Overview
Description
It is the C-glycoside of 4-O-methyl gallic acid and is found in various plant species, including Bergenia ciliata, Bergenia ligulata, and Dryobalanops aromatica . Bergenin has been used in traditional medicine systems such as Ayurveda and Traditional Chinese Medicine for its potent immunomodulatory and therapeutic effects .
Mechanism of Action
Target of Action
Bergenin, a medicinal compound sourced from plants, has been shown to alter the activity of several enzymes and proteins critical in cellular functioning . These include reelin, GSK-3β, Lingo-1, Ten-4, GP-43, Aβ 1-42, P-tau, SOD1,2, GPx, Glx1, NQO1, HO1, PPAR-ɣ, BDNF, VEGF, and STAT6 . This compound also alters levels of several cytokines, such as IL-6, IL-1β, TNF-α, and TGF-β . Another study suggested that galectin-3, an enzyme that plays a major role in cell–cell adhesion, cell-matrix interactions, macrophage activation, angiogenesis, metastasis, and apoptosis in cancer, is a potential target of this compound .
Mode of Action
This compound interacts with its targets, leading to changes in their activity. For instance, it has been shown to suppress microglial activation, thereby reducing the production and release of harmful cytokines . It also potently downregulates the formation of Th1 cytokines (IL-4, IFN-γ and TNF-α), and upregulates the formation of Th2 cytokines (IL-5 and IL-4) .
Biochemical Pathways
This compound’s effects have been shown to involve PI3K/Akt, NF-κB, PKC, Nrf2, and Sirt1/FOXO3a pathways . These pathways, enzymes, and proteins are important in normal neurological functioning, and dysfunctions in these pathways and proteins have been shown to be important in several neuro-based disorders or diseases . The biosynthetic pathway of this compound starts from shikimic acid (SA), which is catalyzed by BpSDH2 to produce gallic acid (GA) .
Pharmacokinetics
Despite its therapeutic features, this compound has poor solubility, lower oral bioavailability, shorter half-life, and more intestinal pH degradation (pH 6.8 or above) . These factors have puzzled researchers and led to the development of novel delivery carriers of this bioactive compound, such as phospholipid complexes, extended-release core tablets, prodrugs, herbal gels, polyherbal ointments, nanoparticles, and poly (lactic acid) polymers .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In preclinical studies, this compound has been shown to be useful for the management of Alzheimer’s disease, Parkinson’s disease, anxiety, depression, addiction, epilepsy, insomnia, stroke, and potentially, state control . Treatment with this compound resulted in improved cognitive function, reduced amyloid-beta deposition, and attenuated neuroinflammation in the brains of the animals .
Action Environment
This compound exhibits non-hygroscopic properties and remains stable against heat and humidity in its solid state . It is sensitive to hydrolysis in natural and alkaline solutions, displaying pseudo-first-order kinetics . These environmental factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Bergenin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of enzymes such as α-glucosidase and aldose reductase, which are involved in carbohydrate metabolism. Additionally, this compound interacts with proteins like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating inflammatory responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activation of NF-κB, reducing the expression of pro-inflammatory cytokines in immune cells. It also affects the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes, such as α-glucosidase and aldose reductase. This compound also modulates the activity of transcription factors like NF-κB, leading to changes in gene expression. Additionally, this compound can activate or inhibit various signaling pathways, including the MAPK pathway, which plays a crucial role in cellular responses to stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau or diminish at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as shikimate dehydrogenase, O-methyltransferases, and C-glycosyltransferases, which are involved in its biosynthesis. This compound also affects metabolic flux and metabolite levels, particularly in pathways related to carbohydrate and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation can be influenced by factors such as its chemical structure and the presence of specific transporters .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bergenin can be synthesized through a series of chemical reactions involving shikimic acid, gallic acid, and glucose. The biosynthetic pathway involves the dehydrogenation of shikimic acid to form gallic acid, followed by methylation to produce 4-O-methyl gallic acid. This compound is then glycosylated to form 2-Glucosyl-4-O-methyl gallic acid, which undergoes dehydration and ring-closure reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from plant sources such as Bergenia purpurascens and Ardisia japonica. The extraction process involves maceration of the plant material in methanol, followed by purification through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Bergenin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives with enhanced pharmacological properties.
Substitution: Substitution reactions, such as esterification, can produce this compound derivatives with different therapeutic effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Esterification reactions often use acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Oxidized this compound derivatives.
Reduction: Reduced this compound compounds.
Substitution: Esterified this compound derivatives.
Scientific Research Applications
Bergenin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing bioactive compounds.
Biology: Studied for its effects on various enzymes and proteins involved in cellular functioning.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, cancer, diabetes, and inflammation
Industry: Utilized in the development of novel drug delivery systems and formulations.
Comparison with Similar Compounds
Bergenin is unique due to its specific glycosidic structure and diverse pharmacological activities. Similar compounds include:
Northis compound: An O-demethylated derivative of this compound with similar but distinct biological activities.
Gallic Acid Derivatives: Compounds like 4-O-methyl gallic acid share structural similarities but differ in their glycosidic linkages and pharmacological properties.
This compound stands out for its stability, bioavailability, and wide range of therapeutic applications, making it a valuable compound in both traditional and modern medicine .
Properties
IUPAC Name |
(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O9/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12/h2,6,8,10,12-13,15-19H,3H2,1H3/t6-,8-,10+,12+,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJXCIXBAKGUKZ-HJJNZUOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5956-63-8 (unspecified hydrate) | |
Record name | Bergenin [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048141 | |
Record name | Bergenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477-90-7 | |
Record name | (-)-Bergenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bergenin [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bergenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bergenin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BERGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L84RBE4IDC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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